N'-(1,6-Dimethylergolin-8-yl)-N,N-dimethylsulfuric diamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

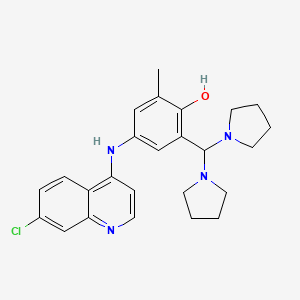

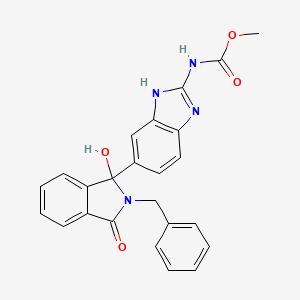

Mesulergina es un compuesto perteneciente al grupo de las ergolinas, conocido por su interacción con los receptores de serotonina y dopamina. Inicialmente se investigó su potencial para el tratamiento de la enfermedad de Parkinson y la hiperprolactinemia, aunque nunca se comercializó debido a los efectos adversos observados en los ensayos clínicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La mesulergina se puede sintetizar a través de una serie de reacciones químicas que involucran derivados de ergolina. La ruta sintética típicamente involucra la reacción de la ergolina con dimetilsulfamida bajo condiciones controladas para formar el compuesto deseado .

Métodos de Producción Industrial

La producción industrial de mesulergina implicaría la síntesis a gran escala utilizando reacciones químicas similares, pero optimizadas para mayores rendimientos y pureza. El proceso incluiría medidas rigurosas de control de calidad para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La mesulergina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La mesulergina puede oxidarse para formar diferentes metabolitos.

Reducción: El compuesto se puede reducir bajo condiciones específicas para producir diferentes derivados.

Sustitución: La mesulergina puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: A menudo se emplean reactivos como halógenos y agentes alquilantes.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados que conservan algunas de las propiedades farmacológicas del compuesto original .

Aplicaciones Científicas De Investigación

Biología: Investigado por sus efectos sobre las vías celulares y la actividad de los receptores.

Mecanismo De Acción

La mesulergina ejerce sus efectos al interactuar con múltiples receptores de serotonina y dopamina. Actúa como agonista en los receptores D2-like de dopamina y los receptores 5-HT6 de serotonina, al mismo tiempo que sirve como antagonista en los receptores 5-HT2A, 5-HT2B, 5-HT2C y 5-HT7 de serotonina. Esta compleja interacción con varios receptores influye en numerosas vías moleculares, contribuyendo a sus efectos farmacológicos .

Comparación Con Compuestos Similares

Compuestos Similares

Bromocriptina: Otro derivado de ergolina utilizado en el tratamiento de la enfermedad de Parkinson y la hiperprolactinemia.

Cabergolina: Un agonista de la dopamina con aplicaciones similares.

Unicidad

El perfil único de la mesulergina radica en su amplio espectro de interacciones con los receptores, particularmente su doble papel como agonista y antagonista en diferentes receptores de serotonina y dopamina. Esto lo convierte en una herramienta valiosa en la investigación para comprender la dinámica de los receptores y desarrollar nuevos agentes terapéuticos .

Propiedades

IUPAC Name |

9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVHTNZNKOSCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860802 |

Source

|

| Record name | N'-(1,6-Dimethylergolin-8-yl)-N,N-dimethylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)

![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)

![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)

![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)

![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)

![(4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12293708.png)